molecular formula C21H21FN4O4S B2921375 5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N-(pyridin-3-ylmethyl)furan-2-sulfonamide CAS No. 1172957-19-5

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N-(pyridin-3-ylmethyl)furan-2-sulfonamide

Cat. No.: B2921375
CAS No.: 1172957-19-5
M. Wt: 444.48
InChI Key: JQXLTMARCDHEJY-UHFFFAOYSA-N
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Description

5-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-N-(pyridin-3-ylmethyl)furan-2-sulfonamide is a synthetically designed small molecule of significant interest in medicinal chemistry and preclinical drug discovery research. Its structure incorporates several pharmacologically privileged motifs, including a piperazine ring, a fluorophenyl group, a furan sulfonamide, and a pyridinylmethyl moiety. The integration of a sulfonamide functional group is a hallmark of numerous bioactive compounds, with sulfonamide-based drugs demonstrating a diverse range of activities such as antimicrobial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase effects . Furthermore, the piperazine scaffold is a fundamental building block in pharmaceuticals, present in more than twenty classes of approved drugs and numerous investigational compounds due to its favorable physicochemical properties and ability to modulate interactions with biological targets . The specific molecular architecture of this compound suggests potential for multifaceted biological activity. Researchers can leverage this chemical tool to probe novel therapeutic targets, with particular relevance in areas where related heterocycles have shown promise, such as oncology and cardiovascular disease . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-N-(pyridin-3-ylmethyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c22-17-5-1-2-6-18(17)25-10-12-26(13-11-25)21(27)19-7-8-20(30-19)31(28,29)24-15-16-4-3-9-23-14-16/h1-9,14,24H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXLTMARCDHEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-N-(pyridin-3-ylmethyl)furan-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes information regarding its biological activity, including mechanisms of action, target interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its ability to interact with various receptors in the nervous system. The presence of a fluorophenyl group and a pyridine ring enhances its pharmacological profile, potentially affecting neurotransmission and other biochemical pathways.

Structural Formula

  • Molecular Formula : C21H20FN5O2S
  • Molecular Weight : 425.482 g/mol

Target Interactions

The compound primarily targets specific proteins or enzymes due to its structural features. The piperazine component is particularly notable for its interactions with:

  • Serotonin Receptors : Modulating neurotransmission pathways.
  • Dopamine Receptors : Potential implications in psychiatric disorders.

Mode of Action

The interaction typically involves the formation of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces), leading to conformational changes in target proteins, which can alter their activity and downstream signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives have shown efficacy against various viruses, including HIV and influenza.

CompoundVirus TargetedIC50 (µM)Reference
T6HIV0.013
T3Influenza A0.039

Enzyme Inhibition

The compound exhibits significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B, which is crucial for the metabolism of neurotransmitters.

CompoundEnzyme TargetedIC50 (µM)Reference
T6MAO-B0.013
T3MAO-A27.05

Cytotoxic Effects

The cytotoxicity of related compounds was assessed using L929 fibroblast cells. While some derivatives showed significant cytotoxic effects at higher concentrations, others like T6 demonstrated lower toxicity.

CompoundCell LineConcentration (µM)Effect
T3L92950 and 100Complete cell death
T6L929All concentrationsNo significant death

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated the antiviral activity of various piperazine derivatives against HIV and influenza viruses, finding that modifications to the piperazine structure significantly enhanced activity.
  • Neurotransmitter Modulation : Research indicated that compounds with similar structures could modulate serotonin levels, suggesting potential applications in treating mood disorders.
  • Enzyme Inhibition Studies : Investigations into the inhibitory effects on MAO-B revealed that structural variations could lead to substantial differences in potency, indicating a need for further optimization in drug design.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

Compound TOS-1 (N-(4-butylphenyl)-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]-4-methylbenzene-1-sulfonamide)
  • Similarities :
    • Contains a piperazine-1-carbonyl group linked to a sulfonamide backbone.
    • Features aromatic substitutions (2-hydroxyphenyl vs. 2-fluorophenyl).
  • Differences: Core: Benzene sulfonamide vs. furan sulfonamide. Substituents: Hydroxyphenyl on piperazine (TOS-1) vs. fluorophenyl (target compound).
BD00836845 (2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)phenyl)pyridine-3-sulfonamide)
  • Similarities :
    • Shares a piperazine-1-carbonyl motif and sulfonamide group.
    • Fluorine substitutions enhance binding to hydrophobic pockets.
  • Differences: Core: Pyridine sulfonamide vs. furan sulfonamide. Substituents: Oxetan-3-yl piperazine and piperidine (BD00836845) vs. pyridinylmethyl (target compound). Activity: Likely targets PI4KA (phosphatidylinositol 4-kinase), indicating divergent therapeutic applications despite structural parallels .

Piperazine-Containing Sulfonamides and Carboxamides

PSB603 (8-[4-[4-(4-Chlorophenyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine)
  • Similarities :
    • Piperazine moiety linked to a sulfonyl group.
  • Differences: Core: Xanthine derivative vs. sulfonamide. Activity: A2B adenosine receptor antagonist, highlighting how piperazine placement modulates receptor specificity .
4-(5-Morpholinopyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
  • Similarities :
    • Piperazine-carboxamide scaffold.
    • Aromatic substituents (trifluoromethylphenyl vs. fluorophenyl).
  • Differences: Core: Morpholinopyridazine vs. furan sulfonamide. Activity: Unspecified, but trifluoromethyl groups often enhance metabolic stability and target affinity .

Fluorophenyl-Substituted Piperazines

898652-05-6 (4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine)
  • Similarities :
    • 2-Fluorophenyl-piperazine substitution.
  • Differences :
    • Core : Chloropyrimidine vs. sulfonamide.
    • Activity : Likely targets serotonin or dopamine receptors, common for fluorophenyl-piperazine derivatives .

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity

  • The 2-fluorophenyl group in the target compound enhances lipophilicity and π-π stacking with aromatic residues in binding pockets, a feature shared with BD00836845 and 898652-05-6 .
  • Pyridinylmethyl substitution may improve solubility compared to bulkier groups (e.g., oxetan-3-yl in BD00836845) .

Physicochemical Data

Property Target Compound TOS-1 BD00836845
Molecular Weight ~550 (estimated) 574.63 589.1
Melting Point Not reported Not reported 175–178°C
LogP (Predicted) ~3.5 ~4.0 ~3.8

Therapeutic Implications

  • Receptor Modulation : Fluorophenyl-piperazine derivatives (e.g., 898652-05-6) often target CNS receptors , implying possible neurological applications .

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